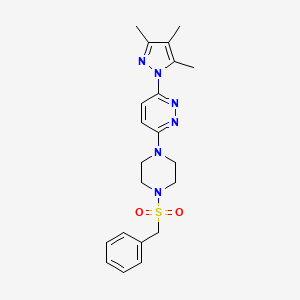![molecular formula C20H15BrN6O B6531783 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-36-2](/img/structure/B6531783.png)
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyrazole is a heteroaryl halide and a pyrazole derivative . It has the molecular formula C3H3BrN2 and a molecular weight of 146.973 . It’s reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of 4-Bromopyrazole and similar compounds often involves palladium catalysts . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis
The molecular structure of 4-Bromopyrazole can be viewed using Java or Javascript . The IUPAC Standard InChIKey for 4-Bromopyrazole is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .Physical And Chemical Properties Analysis
4-Bromopyrazole is a solid with a boiling point of 250-260 °C (lit.) and a melting point of 93-96 °C (lit.) . Its SMILES string is Brc1cn[nH]c1 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
4-Bromopyrazole serves as a valuable building block in medicinal chemistry. Researchers use it as a starting material to synthesize more complex molecules. Its versatility allows for modifications, leading to the creation of novel drug candidates. For instance, it has been employed in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which may have therapeutic potential .
Inhibitors and Enzyme Modulation
This compound is part of the family of 4-substituted pyrazoles. It has been investigated as an inhibitor of liver alcohol dehydrogenase (ADH). Understanding its inhibitory effects on ADH can provide insights into alcohol metabolism and related pathologies. Additionally, researchers explore its potential as an enzyme modulator in other biological processes .
Synthesis of 1,4’-Bipyrazoles
4-Bromopyrazole plays a crucial role in the synthesis of 1,4’-bipyrazoles. These heterocyclic compounds find applications in coordination chemistry, materials science, and catalysis. Their unique structures make them interesting targets for further exploration .
Neurotoxicity Studies
In a recent study, a derivative of 4-bromopyrazole was investigated for its neurotoxic effects. The compound, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4), was evaluated in terms of acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters. Such studies contribute to our understanding of potential neurotoxicants .
DNA Gyrase Inhibition
Researchers have synthesized compounds related to 4-bromopyrazole specifically targeting DNA gyrase. Crystal structures confirm their binding modes, and in vitro ADME (absorption, distribution, metabolism, and excretion) data assess their drug-likeness. These investigations aid drug discovery efforts in the field of antibacterial agents .
Antitumor Potential
Imidazole-containing compounds derived from 4-bromopyrazole have been evaluated for their antitumor activity. These derivatives were tested against various cancer cell lines, including MCF-7 and CaCo-2. Understanding their effects on tumor cells contributes to cancer research and drug development .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWICZGSCAAFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531706.png)
![3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531712.png)
![3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531714.png)
![3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531727.png)
![3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531730.png)

![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531751.png)
![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide](/img/structure/B6531758.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide](/img/structure/B6531761.png)
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6531762.png)
![3,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6531766.png)
![3,4,5-trimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6531774.png)
![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6531791.png)
![3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide](/img/structure/B6531794.png)